

# sodium selenate CAS number and molecular formula

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## An In-depth Technical Guide to Sodium Selenate

This technical guide provides a comprehensive overview of **sodium selenate** (Na<sub>2</sub>SeO<sub>4</sub>), focusing on its chemical properties, role in cellular signaling, and applications in research and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

## **Core Chemical and Physical Properties**

**Sodium selenate** is an inorganic sodium salt of selenic acid. It is a water-soluble, white, odorless solid commonly used as a source of the essential micronutrient selenium in dietary supplements and fortified foods.[1][2] It exists in anhydrous and hydrated forms, with the decahydrate being a common commercial form.[1]

Table 1: Physicochemical Properties of **Sodium Selenate** 



Property	Value	Reference	
CAS Number	13410-01-0	[3][4][5]	
Molecular Formula	Na <sub>2</sub> SeO <sub>4</sub>	[1][3][5]	
Molecular Weight	188.94 g/mol	[3]	
Appearance	White or grey powder/crystals	[1]	
Density	3.098 g/cm <sup>3</sup>	[1]	
Solubility	Soluble in water	[1][2][5]	
рН	5.5 - 7.5 (in 18.9 g/L solution at 25°C)		

| EC Number | 236-501-8 |[1] |

## **Toxicology and Safety Information**

**Sodium selenate** is classified as highly toxic, particularly if ingested or inhaled.[1][6][7] Chronic exposure can lead to severe damage to the lungs, kidneys, and liver.[1][2] Overexposure to selenium in the diet can result in a condition known as selenosis.[1]

Table 2: Toxicological Data for **Sodium Selenate** 



Parameter	Value	Species	Reference
Oral LD50	1.6 mg/kg	Rat	[1][7]
GHS Hazard Statements	H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)	N/A	[1]

| UN Number | 2630 | N/A |[1][6] |

## **Role in Cellular Signaling Pathways**

**Sodium selenate** and the related compound sodium selenite are known to modulate several key cellular signaling pathways. This activity underlies their investigation for therapeutic applications, from neurodegenerative diseases to cancer.

**Sodium selenate** has been shown to enhance the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3 signaling. In human microvascular endothelial cells, pretreatment with **sodium selenate** increased Leukemia Inhibitory Factor (LIF)-induced phosphorylation of STAT3 at the Y705 position, subsequently boosting its DNA binding and transcriptional activity.[8] This suggests that **sodium selenate** may amplify the effects of pro-inflammatory cytokines that signal through this pathway.[8]

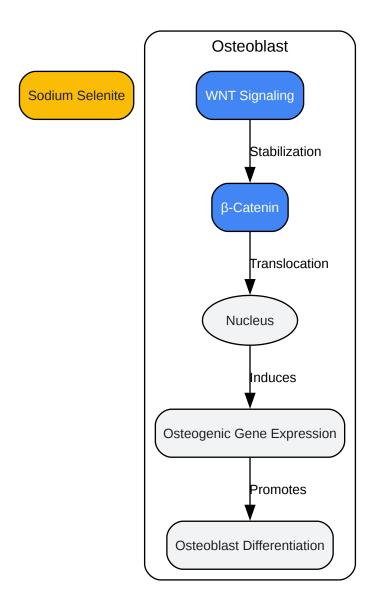


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Caption: **Sodium Selenate** enhances LIF-induced STAT3 phosphorylation and nuclear translocation.

In the context of bone formation, sodium selenite has been demonstrated to stimulate osteogenesis by activating the WNT/ $\beta$ -catenin signaling pathway.[9] This pathway is crucial for regulating the proliferation, differentiation, and mineralization of osteoblasts.[9] Studies have shown that sodium selenite can rescue the inhibitory effects of oxidative stress on osteoblastic differentiation by enhancing this signaling cascade.[9]

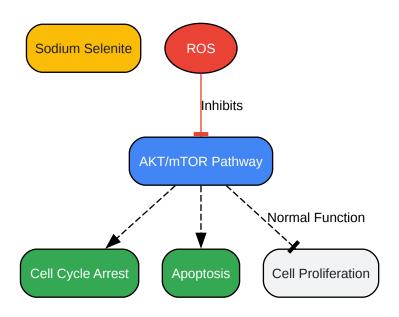


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Caption: Sodium Selenite promotes osteoblast differentiation via the WNT/β-catenin pathway.



In thyroid cancer cells, sodium selenite has been shown to exhibit anticancer effects by inducing the production of reactive oxygen species (ROS).[10] This increase in intracellular ROS leads to the inhibition of the prosurvival AKT/mTOR signaling pathway, which in turn triggers cell cycle arrest and apoptosis.[10] This mechanism highlights a potential therapeutic application for selenium compounds in oncology.[10]



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Caption: Sodium Selenite inhibits the AKT/mTOR pathway through ROS induction.

## **Experimental Protocols in Drug Development**

**Sodium selenate** is being actively investigated in clinical trials for various conditions, particularly neurodegenerative diseases. The protocols for these studies provide insight into its potential therapeutic use.

Table 3: Summary of **Sodium Selenate** Clinical Trial Protocols



Study	Condition	Phase	Dosage	Duration	Primary Outcome	Referenc e
PSP Trial	Progressi ve Supranuc lear Palsy	<b>2</b> b	15 mg, three times a day	52 weeks	Change in MRI volume composit e (frontal lobe + midbrain – 3rd ventricle)	[11]

| SeLECT Study | Chronic Drug-Resistant Temporal Lobe Epilepsy | 2 | 15 mg, three times a day (sustained release) | 26 weeks (treatment), 52 weeks (total) | Desirability of Outcome Rank (DOOR) |[12][13] |

Detailed Methodology: SeLECT Study for Epilepsy[12][13]

- Participant Recruitment: 124 adults with drug-resistant temporal lobe epilepsy and experiencing at least four countable seizures per month are recruited.
- Baseline Assessment: Outcomes are measured at baseline, including an 8-week seizure diary, 24-hour electroencephalogram (EEG), and assessments of cognitive, neuropsychiatric, and quality of life measures.
- Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive either sodium selenate or a matching placebo in a double-blind fashion.
- Intervention: The treatment group receives a sustained-release formulation of sodium selenate. The dosing starts at 10 mg three times a day and is titrated up to 15 mg three times a day at week 4, subject to tolerability. The placebo group receives identical-looking tablets.
- Follow-up and Outcome Assessment: Participants are treated for 26 weeks. Assessments are repeated at the end of the treatment period (week 26) and again after a 26-week follow-up period (week 52) to evaluate both antiseizure and potential disease-modifying effects.





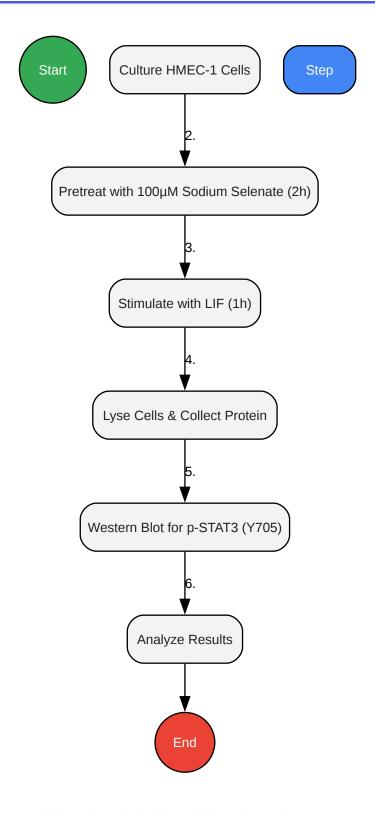


• Primary Endpoint: The primary outcome is the "Desirability of Outcome Rank" (DOOR), a composite measure combining changes in seizure frequency, adverse events, quality of life, and antiseizure medication burden.

#### In Vitro Study of STAT3 Signaling[8]

- Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured under standard conditions.
- Pretreatment: Cells are pretreated for 2 hours with 100 µM sodium selenate.
- Stimulation: Following pretreatment, cells are treated for 1 hour with Leukemia Inhibitory Factor (LIF), an IL-6 type cytokine, to stimulate the STAT3 pathway.
- Analysis: Cell lysates are collected and analyzed via Western Blot to measure the levels of STAT3 phosphorylated on tyrosine 705 (Y705). This indicates the activation state of the protein.
- Outcome: The study found that pretreatment with **sodium selenate** significantly enhanced LIF-induced STAT3 phosphorylation by 72%.





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